
Propionyl-3,3,3-D3 chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propionyl-3,3,3-D3 chloride is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research, particularly in the fields of organic synthesis and analytical chemistry. The presence of deuterium atoms makes it useful for tracing and studying reaction mechanisms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Propionyl-3,3,3-D3 chloride can be synthesized through the reaction of propionic acid with deuterated phosphorus trichloride, phosphorus pentachloride, or thionyl chloride. The reaction typically involves refluxing the mixture at around 50°C for several hours. The crude product is then purified by distillation to obtain the final compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of deuterated reagents ensures the incorporation of deuterium atoms into the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Propionyl-3,3,3-D3 chloride undergoes various chemical reactions typical of acyl chlorides, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form amides and esters.
Hydrolysis: Reacts with water to form propionic acid and hydrochloric acid.
Reduction: Can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents include amines, alcohols, and thiols. Conditions typically involve mild heating or room temperature.
Hydrolysis: Requires water or aqueous solutions, often at room temperature.
Reduction: Uses strong reducing agents like lithium aluminum hydride under anhydrous conditions.
Major Products:
Amides and Esters: Formed from nucleophilic substitution reactions.
Propionic Acid: Formed from hydrolysis.
Alcohols: Formed from reduction reactions.
Wissenschaftliche Forschungsanwendungen
Propionyl-3,3,3-D3 chloride is widely used in scientific research due to its unique properties:
Chemistry: Used as a reagent in organic synthesis to introduce deuterium atoms into molecules, aiding in the study of reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in the development of deuterated drugs, which can have improved metabolic stability and reduced side effects.
Industry: Applied in the production of deuterated materials for various industrial applications, including the development of advanced materials and catalysts
Wirkmechanismus
The mechanism of action of Propionyl-3,3,3-D3 chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The presence of deuterium atoms allows researchers to trace the compound’s transformation and interactions in different chemical and biological systems. This tracing capability is particularly useful in studying metabolic pathways and reaction mechanisms .
Vergleich Mit ähnlichen Verbindungen
Propionyl chloride: The non-deuterated version of Propionyl-3,3,3-D3 chloride, used in similar applications but without the tracing capabilities provided by deuterium.
Acetyl chloride: Another acyl chloride with similar reactivity but different applications due to its smaller molecular size.
Butyryl chloride: A longer-chain acyl chloride with similar reactivity but different physical properties and applications.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide distinct advantages in tracing and studying reaction mechanisms. This makes it particularly valuable in research applications where understanding the detailed pathways and transformations of compounds is crucial .
Eigenschaften
Molekularformel |
C3H5ClO |
|---|---|
Molekulargewicht |
95.54 g/mol |
IUPAC-Name |
3,3,3-trideuteriopropanoyl chloride |
InChI |
InChI=1S/C3H5ClO/c1-2-3(4)5/h2H2,1H3/i1D3 |
InChI-Schlüssel |
RZWZRACFZGVKFM-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])CC(=O)Cl |
Kanonische SMILES |
CCC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3-Chlorophenyl)-2,4-dihydro-4-[[2-hydroxy-5-(methylsulphonyl)phenyl]azo]-5-methyl-3h-pyrazol-3-one](/img/structure/B13755068.png)
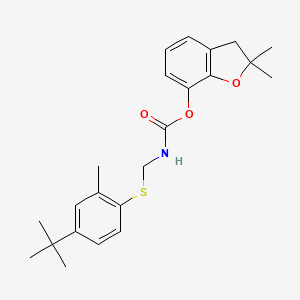
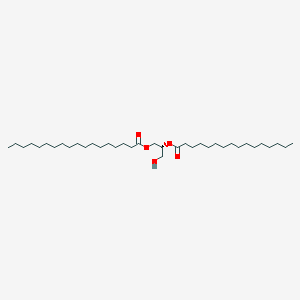
![N-(2-Azabicyclo[2.2.1]hept-6-yl)-1-benzo[b]furan-6-carboxamide](/img/structure/B13755092.png)

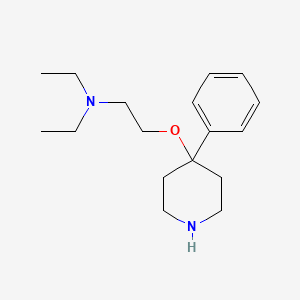

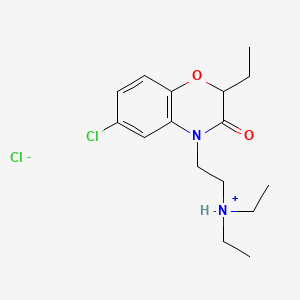
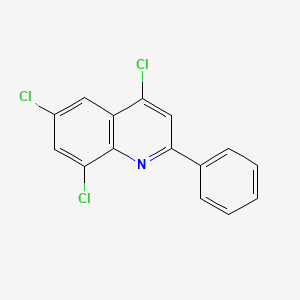
![N-[2-[(2,6-Dibromo-4-nitrophenyl)azo]-5-(diethylamino)phenyl]acetamide](/img/structure/B13755124.png)
![(4-chlorophenyl)methyl-[10-[dodecyl(dimethyl)azaniumyl]decyl]-dimethylazanium;dibromide](/img/structure/B13755129.png)


